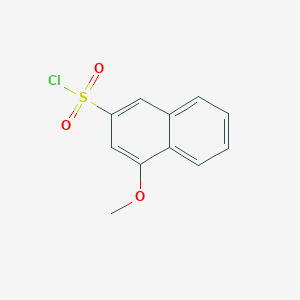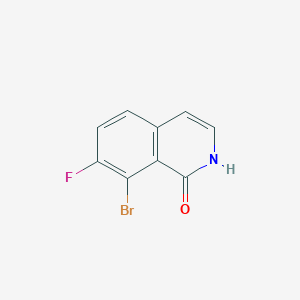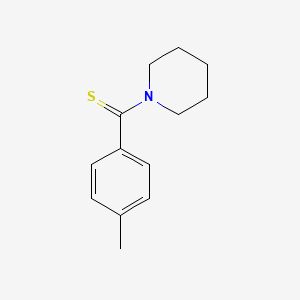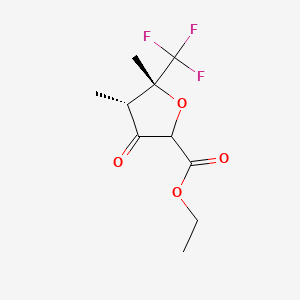
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C10H13O4F3 and a molecular weight of 254.2 g/mol It is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydrofuran ring
Métodos De Preparación
The synthesis of ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound, potentially forming new functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms, altering the compound’s structure and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and tetrahydrofuran ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate can be compared with similar compounds such as:
- Ethyl (4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate
- Ethyl rac-(4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate
These compounds share similar structural features but may differ in stereochemistry or specific functional groups, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C10H13F3O4 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
ethyl (4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C10H13F3O4/c1-4-16-8(15)7-6(14)5(2)9(3,17-7)10(11,12)13/h5,7H,4H2,1-3H3/t5-,7?,9+/m0/s1 |
Clave InChI |
GACDUFZOCQHIME-SAMCEJJXSA-N |
SMILES isomérico |
CCOC(=O)C1C(=O)[C@@H]([C@](O1)(C)C(F)(F)F)C |
SMILES canónico |
CCOC(=O)C1C(=O)C(C(O1)(C)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


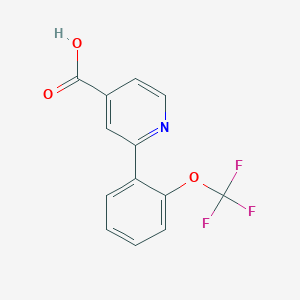
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
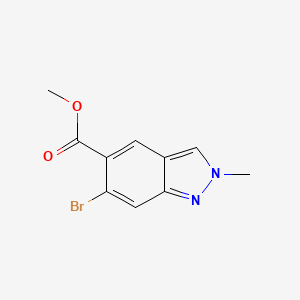
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
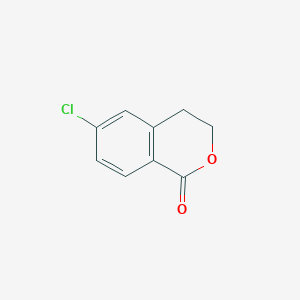
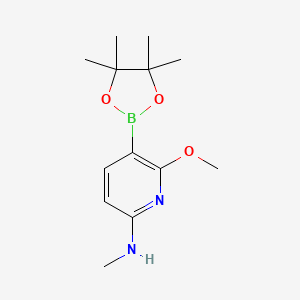
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)

